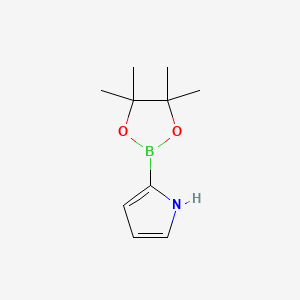

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

CAS No.: 476004-79-2

Cat. No.: VC2476917

Molecular Formula: C10H16BNO2

Molecular Weight: 193.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476004-79-2 |

|---|---|

| Molecular Formula | C10H16BNO2 |

| Molecular Weight | 193.05 g/mol |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

| Standard InChI | InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7,12H,1-4H3 |

| Standard InChI Key | YBJLMIJWFHVJQU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2 |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Information

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is a heterocyclic organoboron compound featuring a pyrrole ring with a pinacol boronate ester substituent at the 2-position. This compound is characterized by its unique structure that combines the electron-rich pyrrole heterocycle with the synthetically valuable boronate ester functional group. The compound has been thoroughly characterized and cataloged in chemical databases, making it readily accessible for research and industrial applications. Its distinctive structural features contribute to its reactivity profile and applications in organic synthesis. The electron-rich nature of the pyrrole ring, combined with the boronate functionality, creates a compound with unique electronic and steric properties that can be leveraged in various synthetic transformations.

Chemical Identifiers

The compound is registered with multiple chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers are crucial for researchers to accurately reference and obtain the compound for their studies. The standardized identifiers ensure consistency across different chemical information systems and publications, preventing confusion with similar compounds. The systematic IUPAC nomenclature provides a precise chemical name based on structural features, while registry numbers like the CAS number offer a unique identifier independent of naming conventions.

Table 1: Chemical Identifiers of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

| Identifier Type | Value |

|---|---|

| CAS Number | 476004-79-2 |

| PubChem CID | 23058064 |

| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

| InChI | InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7,12H,1-4H3 |

| InChIKey | YBJLMIJWFHVJQU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2 |

Physical and Chemical Properties

Molecular Information

The precise molecular characteristics of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole are essential for understanding its behavior in chemical reactions and physical processes. The molecular formula indicates the exact atomic composition, while the molecular weight is crucial for stoichiometric calculations in synthesis. These fundamental properties are used in various analytical methods for identification and quantification of the compound. The molecular structure, with its specific arrangement of atoms, determines the compound's reactivity patterns and physical properties. Researchers rely on these basic parameters when designing synthetic routes involving this boronate ester.

Table 2: Basic Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C10H16BNO2 |

| Molecular Weight | 193.05 g/mol |

| Computed by | PubChem 2.2 (PubChem release 2024.11.20) |

Chemical Reactivity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The compound's reactivity is primarily centered on the boronate ester functionality, which can undergo transmetalation under palladium catalysis in Suzuki-Miyaura coupling reactions. This reactivity allows the pyrrole moiety to be efficiently transferred to various aryl or vinyl halides, creating new carbon-carbon bonds. The stability of the pinacol boronate ester, compared to free boronic acids, provides a balance between reactivity and shelf-life, making it a preferred reagent in many synthetic applications. Additionally, the free N-H of the pyrrole ring offers a site for potential functionalization, adding to the compound's synthetic versatility.

The compound participates effectively in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic molecules through coupling with aryl or vinyl halides. This reactivity profile makes it an important building block for constructing elaborated pyrrole-containing structures that would be difficult to access through other synthetic methods. The reactivity is enhanced under palladium catalysis and basic conditions, which facilitate the transmetalation step of the catalytic cycle. The presence of the electron-rich pyrrole ring can influence the reactivity of the boronate group, potentially leading to enhanced rates in certain coupling reactions compared to simple arylboronates.

Synthesis Methods

Standard Synthetic Routes

The most common approach to synthesizing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole involves the palladium-catalyzed borylation of 2-bromopyrrole with bis(pinacolato)diboron. This method represents a reliable and scalable approach to accessing the target compound with good yields and purity. The reaction typically requires carefully controlled conditions to ensure selectivity and minimize side product formation. The starting material, 2-bromopyrrole, is first prepared through selective bromination of pyrrole, followed by the borylation step to introduce the pinacol boronate ester group. This synthetic route has been optimized through extensive research to provide efficient access to the target compound.

The general reaction scheme involves the following key steps:

-

Preparation of 2-bromopyrrole through selective bromination

-

Palladium-catalyzed borylation with bis(pinacolato)diboron

-

Purification to obtain the final product

These reactions are typically conducted under inert atmosphere conditions to prevent degradation of air-sensitive intermediates and catalysts. The choice of solvent, base, and catalyst loading can significantly impact the yield and purity of the final product, necessitating careful optimization of reaction parameters.

Advanced Synthetic Approaches

Recent research has explored alternative methods for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole, focusing on more efficient and sustainable approaches. One notable advancement involves the direct C-H borylation of pyrrole using iridium catalysts, which eliminates the need for pre-functionalization with halides. This approach represents a more atom-economical route to the target compound. Another innovative method utilizes transition metal-catalyzed [2+2+1] cyclization strategies to construct the pyrrole ring with the boronate functionality already in place. These cyclization approaches offer versatile routes to obtain borylated pyrroles with various substitution patterns.

Research in titanium-catalyzed pyrrole synthesis has demonstrated that B-alkynyl 9-borabicyclo[3, nonanes and alkynyl stannanes can be employed in selective [2+2+1] cyclization reactions to construct versatile polysubstituted pyrrole building blocks. The resulting 2-boryl substituted pyrroles can then be used in Suzuki reactions in a one-pot sequential fashion, providing an efficient route to pentasubstituted 2-aryl pyrroles that would be difficult to access through conventional methods. These advanced synthetic approaches expand the toolbox of methods available for accessing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole and related derivatives with diverse substitution patterns.

Applications in Organic Synthesis

Cross-Coupling Reactions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Pyrrole Formation | Alkynylborane, Ti catalyst | In toluene, room temperature | Borylated pyrrole |

| 2. Suzuki Coupling | Aryl halide, 10% Pd(PPh₃)₄, 2.5 equiv. NaOtBu | Same pot, moderate heating | Pentasubstituted 2-aryl pyrrole |

These one-pot procedures provide convenient access to unsymmetrical pentasubstituted 2-aryl pyrroles that cannot be accessed via previous coupling protocols. Research has shown that this chemistry can be performed on a broad scope of alkynylborane substrates and aryl halides, giving moderate to good yields over the two-step sequence. The efficiency of the arylation step is influenced by steric factors, with hindered substrates sometimes resulting in protodeborylation side reactions.

Applications in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications

Pyrrole derivatives have attracted significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and natural products. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole serves as a valuable synthetic intermediate for accessing diverse pyrrole-containing structures with potential therapeutic applications. Recent research has explored the use of this compound in synthesizing complex pyrrole derivatives with antimicrobial, anticancer, and other biological activities. The ability to selectively introduce the pyrrole moiety through controlled coupling reactions provides medicinal chemists with a powerful tool for structure-activity relationship studies and lead optimization processes.

The pyrrole ring system is found in many pharmaceutically active compounds, including medications for pain management, inflammation, and various infectious diseases. By utilizing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole in synthetic sequences, researchers can efficiently access these biologically relevant scaffolds with precise control over substitution patterns. This capability accelerates the drug discovery process by enabling the rapid generation of compound libraries for biological screening. Additionally, the synthetic versatility of this boronate ester allows for late-stage diversification strategies, where complex intermediates can be functionalized at the boronate position to create diverse structural analogs.

Materials Science Applications

Recent Research Developments

Synthetic Methodology Advancements

Research has also demonstrated that these titanium redox catalytic reactions are tolerant of aryl halide functional groups, allowing for one-pot sequential transformations. For example, studies have shown that reactions can be carried out in the desired aryl halide solvent, leading to shorter reaction times for the cyclization step. The scope of this one-pot pyrrole synthesis/arylation chemistry has been explored across a range of alkynylborane substrates and aryl halides, revealing that while the cyclization step is relatively insensitive to substrate variations, the arylation step can be significantly affected by steric factors. These findings provide valuable insights for synthetic planning and methodology development.

Future Research Directions

The continued exploration of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole in synthetic chemistry points to several promising future research directions. One area of interest is the development of enantioselective methodologies that utilize this compound for the synthesis of chiral pyrrole derivatives. Such approaches would expand the utility of this reagent in asymmetric synthesis and potentially enable access to new classes of bioactive compounds. Another promising direction involves the exploration of sustainable catalytic systems for coupling reactions involving this boronate ester, focusing on reducing catalyst loadings, utilizing earth-abundant metals, and developing greener reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume